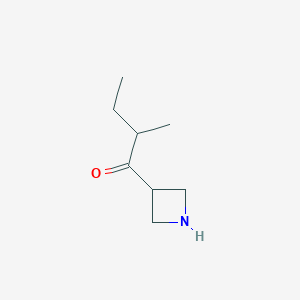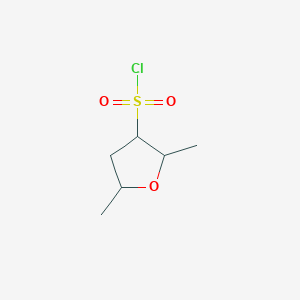
2,5-Dimethyloxolane-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyloxolane-3-sulfonyl chloride is a specialized chemical compound with the molecular formula C6H11ClO3S. This compound is known for its unique structural features, which make it a valuable asset in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,5-Dimethyloxolane-3-sulfonyl chloride typically involves the reaction of 2,5-dimethyloxolane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
2,5-Dimethyloxolane+Chlorosulfonic acid→2,5-Dimethyloxolane-3-sulfonyl chloride+Hydrogen chloride
The reaction is usually conducted at low temperatures to prevent decomposition and to achieve a high yield of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyloxolane-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to form sulfonamide derivatives.
Hydrolysis: It can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Amines: Primary and secondary amines are commonly used in substitution reactions.
Bases: Organic or inorganic bases are often employed to facilitate the reaction.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
2,5-Dimethyloxolane-3-sulfonyl chloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in the synthesis of sulfonamide derivatives.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dimethyloxolane-3-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles such as amines. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfonyl chloride group is replaced by the nucleophile, forming a new covalent bond .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorothiophene-3-sulfonyl chloride
- 2,5-Dimethylimidazole-5-sulfonyl chloride
Uniqueness
2,5-Dimethyloxolane-3-sulfonyl chloride is unique due to its oxolane ring structure, which imparts distinct chemical properties compared to other sulfonyl chlorides. This uniqueness makes it particularly valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C6H11ClO3S |
|---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
2,5-dimethyloxolane-3-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h4-6H,3H2,1-2H3 |
InChI Key |
AFBYYJOJJUOHHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(O1)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


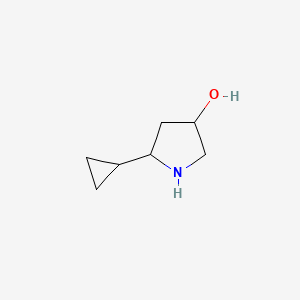
amine](/img/structure/B13207035.png)
![2-[5-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13207040.png)
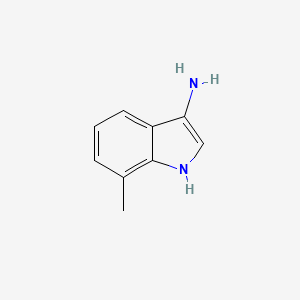

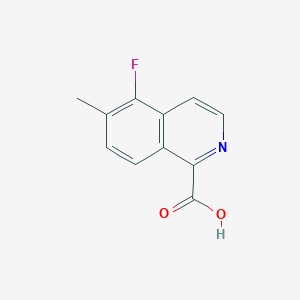
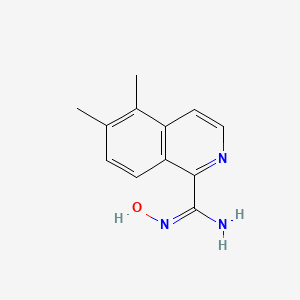
amine](/img/structure/B13207070.png)
![1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207076.png)
![N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13207077.png)
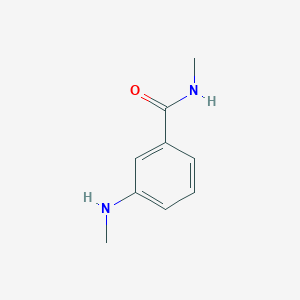

![2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13207093.png)
